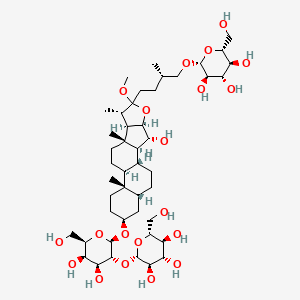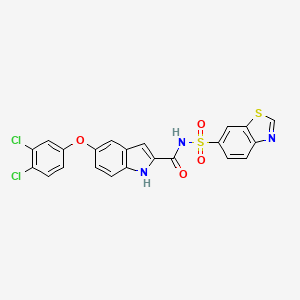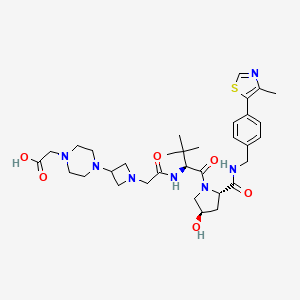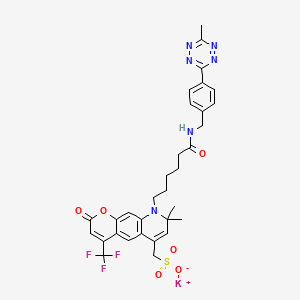
Adrixetinib (TFA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adrixetinib (TFA) is a protein tyrosine kinase inhibitor with antineoplastic properties. It is currently under development for the treatment of various advanced solid tumors, including esophageal cancer, gastric cancer, cervical cancer, hepatocellular carcinoma, gastroesophageal junction carcinomas, metastatic hepatocellular carcinoma, non-small cell lung cancer, relapsed and refractory acute myeloid leukemia, myelodysplastic syndrome, and other hematologic malignancies .
Métodos De Preparación
Adrixetinib (TFA) is synthesized through a series of chemical reactions involving quinoline derivatives. The synthetic route typically involves the preparation of intermediate compounds, followed by their conversion into the final product under specific reaction conditions. The industrial production methods for Adrixetinib (TFA) involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Adrixetinib (TFA) undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Adrixetinib (TFA) has a wide range of scientific research applications, including:
Chemistry: It is used as a research tool to study the inhibition of protein tyrosine kinases and their role in various biochemical pathways.
Biology: It is used to investigate the molecular mechanisms underlying cancer progression and to identify potential therapeutic targets.
Medicine: It is being developed as a potential treatment for various types of cancer, including solid tumors and hematologic malignancies.
Industry: It is used in the development of new cancer therapies and in the production of pharmaceutical compounds
Mecanismo De Acción
Adrixetinib (TFA) exerts its effects by inhibiting the activity of protein tyrosine kinases, specifically Axl, Mer, and CSF1 receptor tyrosine kinases. These kinases play a crucial role in the regulation of cell growth, survival, and migration. By inhibiting their activity, Adrixetinib (TFA) disrupts the signaling pathways that promote cancer cell proliferation and survival, leading to the suppression of tumor growth .
Comparación Con Compuestos Similares
Adrixetinib (TFA) is unique in its ability to simultaneously inhibit multiple protein tyrosine kinases, including Axl, Mer, and CSF1 receptor tyrosine kinases. This multi-targeted approach enhances its therapeutic efficacy and reduces the likelihood of drug resistance. Similar compounds include:
R428: An Axl kinase inhibitor.
BMS-777607: A Mer kinase inhibitor.
Pexidartinib: A CSF1 receptor kinase inhibitor.
Compared to these compounds, Adrixetinib (TFA) offers a broader spectrum of activity and has shown promising results in preclinical and clinical studies .
Propiedades
Fórmula molecular |
C27H25F6N5O7 |
|---|---|
Peso molecular |
645.5 g/mol |
Nombre IUPAC |
N-[5-(6,7-dimethoxyquinolin-4-yl)oxypyridin-2-yl]-1-propyl-4-(2,2,2-trifluoroethoxy)pyrazole-3-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C25H24F3N5O5.C2HF3O2/c1-4-9-33-13-21(37-14-25(26,27)28)23(32-33)24(34)31-22-6-5-15(12-30-22)38-18-7-8-29-17-11-20(36-3)19(35-2)10-16(17)18;3-2(4,5)1(6)7/h5-8,10-13H,4,9,14H2,1-3H3,(H,30,31,34);(H,6,7) |
Clave InChI |
JDZQIIDIZOVHIM-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=C(C(=N1)C(=O)NC2=NC=C(C=C2)OC3=C4C=C(C(=CC4=NC=C3)OC)OC)OCC(F)(F)F.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)









